molecular formula C22H20N6O3S B2588187 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide CAS No. 852047-46-2

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

Cat. No.: B2588187
CAS No.: 852047-46-2
M. Wt: 448.5
InChI Key: IZZSJBARSVAOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide is a useful research compound. Its molecular formula is C22H20N6O3S and its molecular weight is 448.5. The purity is usually 95%.
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Scientific Research Applications

Antiasthma Agents

Compounds including triazolo[1,5-c]pyrimidines, similar in structure to the specified compound, have been found active as mediator release inhibitors in the human basophil histamine release assay. These compounds demonstrated potential for further pharmacological and toxicological study as antiasthma agents (Medwid et al., 1990).

Antimicrobial Activity

Novel derivatives of pyrimidine-triazole have shown antimicrobial activity against selected bacterial and fungal strains. The specific structure studied suggests potential applications in antimicrobial research (Majithiya & Bheshdadia, 2022).

Dual Inhibitor for Cancer Therapy

Some compounds, including thieno[2,3-d]pyrimidine antifolates, exhibit properties as dual inhibitors for thymidylate synthase and dihydrofolate reductase, making them potential candidates for cancer therapy (Gangjee et al., 2008).

Antitumor Activity

Certain derivatives of thienotriazolopyrimidine, which are structurally similar to the compound , have shown potent anticancer activity, especially against various human cancer cell lines, including breast and cervical carcinoma (Hafez & El-Gazzar, 2017).

Glutaminase Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the given compound, are potent and selective allosteric inhibitors of kidney-type glutaminase, with applications in cancer therapy (Shukla et al., 2012).

Phosphodiesterase Inhibitors

6-Phenylpyrazolo[3,4-d]pyrimidones, which share a similar structure, are specific inhibitors of cGMP specific (type V) phosphodiesterase. These have potential applications in the treatment of hypertension (Dumaitre & Dodic, 1996).

Properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S/c1-14-6-5-9-17(10-14)28-18(11-16-12-19(29)25-21(31)24-16)26-27-22(28)32-13-20(30)23-15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H,23,30)(H2,24,25,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZSJBARSVAOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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